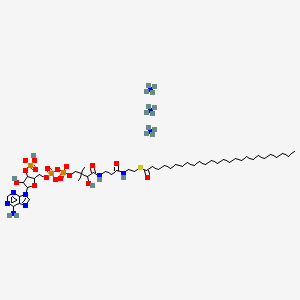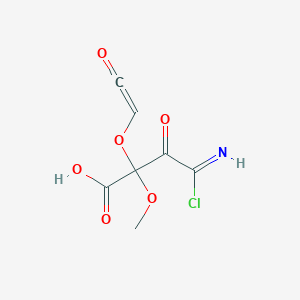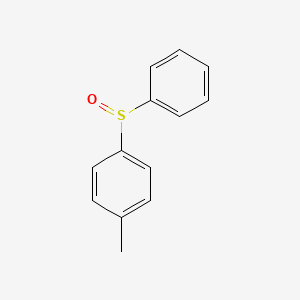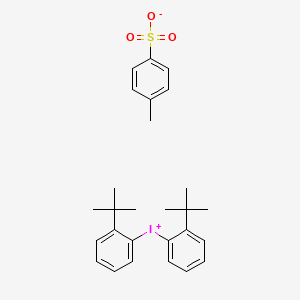acetic acid CAS No. 885275-93-4](/img/structure/B12325786.png)
[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](pyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID is a complex organic compound that features a combination of azetidine and pyridine moieties. The presence of the tert-butoxycarbonyl (BOC) protecting group on the amino function of the azetidine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID typically involves the protection of the amino group on azetidine using BOC anhydride. This reaction is often carried out under mild conditions, without the need for catalysts or solvents, making it an eco-friendly process . The protected azetidine is then coupled with a pyridine derivative through various coupling reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable reagents, can further optimize the production process .
化学反应分析
Types of Reactions
(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out under mild conditions to yield different derivatives.
Substitution: The azetidine ring can undergo substitution reactions, facilitated by the ring strain inherent in four-membered heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include BOC anhydride for protection, water radical cations for oxidation, and various coupling reagents for substitution reactions. The reactions are typically carried out under ambient conditions, making them both efficient and environmentally friendly .
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted azetidine compounds. These products have significant applications in drug discovery and organic synthesis .
科学研究应用
(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID has a wide range of scientific research applications:
作用机制
The mechanism of action of (3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID involves its interaction with specific molecular targets and pathways. The BOC-protected amino group allows for selective reactions, while the azetidine and pyridine moieties contribute to its unique reactivity. The compound can form stable intermediates and transition states, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the BOC protection but differ in their core structures.
Azetidine derivatives: Compounds like methyl 1-BOC-azetidine-3-carboxylate have similar azetidine rings but different functional groups.
Uniqueness
(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID is unique due to its combination of azetidine and pyridine moieties, which confer distinct reactivity and stability. The presence of the BOC-protected amino group further enhances its versatility in synthetic applications.
属性
CAS 编号 |
885275-93-4 |
|---|---|
分子式 |
C15H21N3O4 |
分子量 |
307.34 g/mol |
IUPAC 名称 |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)10-8-18(12(10)16)11(13(19)20)9-5-4-6-17-7-9/h4-7,10-12H,8,16H2,1-3H3,(H,19,20) |
InChI 键 |
SHWYQKSSZUTCAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine](/img/structure/B12325703.png)
![dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate](/img/structure/B12325720.png)
![4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane](/img/structure/B12325724.png)
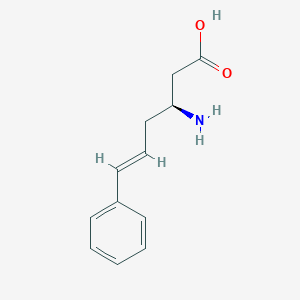
![1H-Purine-2,6-dione, 1,3-diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-, (E)-(9CI)](/img/structure/B12325731.png)

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12325750.png)
![[(6Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12325754.png)
![4-(6-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12325761.png)
![[2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate](/img/structure/B12325766.png)
